Magnolianin

説明

特性

分子式 |

C54H50O8 |

|---|---|

分子量 |

827.0 g/mol |

IUPAC名 |

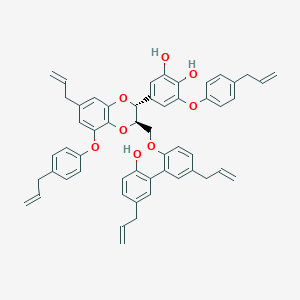

5-[(2R,3R)-3-[[2-(2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenoxy]methyl]-7-prop-2-enyl-5-(4-prop-2-enylphenoxy)-2,3-dihydro-1,4-benzodioxin-2-yl]-3-(4-prop-2-enylphenoxy)benzene-1,2-diol |

InChI |

InChI=1S/C54H50O8/c1-6-11-35-16-22-41(23-17-35)59-48-33-40(32-46(56)52(48)57)53-51(34-58-47-27-21-38(14-9-4)29-44(47)43-28-37(13-8-3)20-26-45(43)55)62-54-49(30-39(15-10-5)31-50(54)61-53)60-42-24-18-36(12-7-2)19-25-42/h6-10,16-33,51,53,55-57H,1-5,11-15,34H2/t51-,53-/m1/s1 |

InChIキー |

CEXVGDLGKOJDMY-CWKLFTOFSA-N |

異性体SMILES |

C=CCC1=CC=C(C=C1)OC2=CC(=CC3=C2O[C@@H]([C@H](O3)C4=CC(=C(C(=C4)OC5=CC=C(C=C5)CC=C)O)O)COC6=C(C=C(C=C6)CC=C)C7=C(C=CC(=C7)CC=C)O)CC=C |

正規SMILES |

C=CCC1=CC=C(C=C1)OC2=CC(=CC3=C2OC(C(O3)C4=CC(=C(C(=C4)OC5=CC=C(C=C5)CC=C)O)O)COC6=C(C=C(C=C6)CC=C)C7=C(C=CC(=C7)CC=C)O)CC=C |

製品の起源 |

United States |

Foundational & Exploratory

The Discovery and Isolation of Magnolianin: A Technical Guide for Researchers

An In-depth Whitepaper for Scientists and Drug Development Professionals on the Novel Trilignan from Magnolia kobus

Introduction

The genus Magnolia, with its rich history in traditional medicine, is a significant source of bioactive lignans (B1203133) and neolignans, such as the extensively studied magnolol (B1675913) and honokiol. Within this chemically diverse genus, a more complex and rare compound, Magnolianin, was discovered. First isolated and characterized in 1993 by Fukuyama et al., this compound is a unique trilignan, a class of compounds formed from three phenylpropanoid units. It was isolated from the bark of Magnolia kobus, a species native to Japan and Korea.

Unlike its more common dimeric relatives, this compound possesses a larger, more intricate structure featuring a 1,4-benzodioxane (B1196944) ring. Its discovery highlighted the biosynthetic versatility within the Magnolia genus and introduced a new scaffold for pharmacological investigation. The primary biological activity identified at the time of its discovery was its potent and selective inhibition of the 5-lipoxygenase (5-LOX) enzyme, a key player in the inflammatory cascade. This finding positions this compound as a valuable lead compound for the development of novel anti-inflammatory agents.

This technical guide provides a comprehensive overview of the discovery and isolation of this compound, offering detailed methodologies for its extraction and purification, a summary of its chemical and biological properties, and a visualization of its target signaling pathway.

Quantitative Data Summary

Quantitative data regarding this compound is sparse in publicly accessible literature, primarily stemming from its initial discovery. The following tables summarize the key chemical and biological data.

Table 1: Chemical and Biological Properties of this compound

| Property | Value | Reference |

| Compound Type | Trilignan | [Fukuyama et al., 1993] |

| Natural Source | Bark of Magnolia kobus | [Fukuyama et al., 1993] |

| Molecular Formula | C₅₄H₅₀O₈ | ChemFaces |

| Molecular Weight | 827.0 g/mol | ChemFaces |

| CAS Number | 147663-91-0 | ChemFaces |

| Reported Bioactivity | Potent 5-Lipoxygenase (5-LOX) Inhibitor | [Fukuyama et al., 1993] |

| IC₅₀ Value (5-LOX) | 0.8 µM | [Werz, 2007] |

Table 2: Key Analytical Techniques for Lignan (B3055560) Characterization

| Analytical Method | Purpose in Lignan Analysis |

| High-Performance Liquid Chromatography (HPLC) | Separation, purification, and quantification of the target compound from complex extracts. |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns aid in structural elucidation. |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | Provides detailed information about the proton environment in the molecule, including the number of protons, their chemical environment, and connectivity. |

| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | Determines the number and types of carbon atoms in the molecule, crucial for mapping the carbon skeleton. |

| 2D NMR (e.g., COSY, HMQC, HMBC) | Establishes correlations between protons and carbons, allowing for the definitive assignment of the complex molecular structure. |

Experimental Protocols

Protocol 1: Generalized Extraction and Isolation of Lignans from Magnolia kobus Bark

Objective: To extract and isolate lignan compounds, including this compound, from the dried bark of Magnolia kobus.

1. Material Preparation:

-

Obtain dried bark of Magnolia kobus.

-

Grind the bark into a coarse powder (e.g., 20-40 mesh) to increase the surface area for extraction.

2. Solvent Extraction:

-

Macerate the powdered bark in methanol (B129727) (MeOH) or 70-95% ethanol (B145695) (EtOH) at a 1:10 solid-to-solvent ratio (w/v).

-

Perform the extraction at room temperature with agitation for 24-48 hours. Repeat the process three times to ensure exhaustive extraction.

-

Alternatively, use reflux extraction for 2-3 hours for each cycle to improve efficiency.

-

Combine the solvent extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

3. Solvent Partitioning:

-

Suspend the crude extract in water to form an aqueous solution.

-

Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃) or dichloromethane (B109758) (CH₂Cl₂), and ethyl acetate (B1210297) (EtOAc). Lignans are typically expected to partition into the medium-polarity fractions (CHCl₃ and EtOAc).

-

Concentrate each fraction in vacuo to yield the respective partitioned extracts.

4. Chromatographic Purification:

-

Step 4a: Silica (B1680970) Gel Column Chromatography:

-

Subject the bioactive fraction (e.g., the EtOAc fraction) to open column chromatography on a silica gel (60-120 mesh) column.

-

Elute the column with a gradient solvent system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., Hexane:EtOAc from 100:0 to 0:100).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable mobile phase and visualizing under UV light (254 nm) and/or with a staining reagent (e.g., vanillin-sulfuric acid).

-

Pool fractions with similar TLC profiles.

-

-

Step 4b: Sephadex LH-20 Column Chromatography:

-

Further purify the lignan-rich fractions on a Sephadex LH-20 column using an isocratic mobile phase, typically methanol or ethanol, to separate compounds based on molecular size and polarity.

-

-

Step 4c: Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Perform final purification of the target compound using a reversed-phase C18 column on a prep-HPLC system.

-

Use a gradient or isocratic mobile phase, such as a mixture of acetonitrile (B52724) (ACN) and water or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Monitor the elution at a suitable wavelength (e.g., 280-294 nm) and collect the peak corresponding to this compound.

-

5. Structure Elucidation:

-

Confirm the identity and purity of the isolated compound using analytical HPLC, and elucidate its structure using MS, ¹H NMR, and ¹³C NMR spectroscopy.

Protocol 2: 5-Lipoxygenase (5-LOX) Inhibition Assay

Objective: To determine the IC₅₀ value of this compound against 5-lipoxygenase activity.

1. Enzyme and Substrate Preparation:

-

Use human recombinant 5-LOX or 5-LOX from a cell lysate (e.g., from polymorphonuclear leukocytes, PMNLs).

-

Prepare a solution of the substrate, arachidonic acid (AA), in ethanol.

2. Assay Procedure (Cell-Free):

-

Pre-incubate the 5-LOX enzyme in a reaction buffer (e.g., Tris-HCl) with calcium chloride (CaCl₂) and ATP at 37°C.

-

Add various concentrations of this compound (dissolved in a suitable solvent like DMSO) or the vehicle control to the enzyme mixture and incubate for a defined period (e.g., 10-15 minutes).

-

Initiate the enzymatic reaction by adding the arachidonic acid substrate.

-

Allow the reaction to proceed for a specified time (e.g., 10 minutes) at 37°C.

-

Terminate the reaction by adding an organic solvent (e.g., methanol/acetonitrile) and an internal standard.

3. Product Quantification:

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant for the presence of 5-LOX products (e.g., leukotriene B₄, LTB₄, or 5-hydroxyeicosatetraenoic acid, 5-HETE) using reversed-phase HPLC with UV detection or by using LC-MS.

4. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualizations: Workflows and Signaling Pathways

Generalized Isolation Workflow

The following diagram illustrates a representative logical workflow for the isolation and purification of this compound from Magnolia kobus bark.

Caption: Generalized workflow for the isolation of this compound.

5-Lipoxygenase Signaling Pathway

This compound exerts its primary known biological effect by inhibiting the 5-Lipoxygenase (5-LOX) enzyme. This enzyme is central to the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. The pathway begins with the release of arachidonic acid from the cell membrane.

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Magnolianin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnolianin (CAS 147663-91-0) is a complex bioactive trilignan isolated from Magnolia officinalis. This document provides a comprehensive overview of its chemical structure, stereochemistry, and the experimental methodologies used for its characterization. All available quantitative data has been summarized for clarity, and key experimental workflows are visualized to facilitate understanding.

Chemical Structure and Properties

This compound is a large, intricate molecule with the chemical formula C₅₄H₅₀O₈ and a molecular weight of 827.0 g/mol . Its structure is that of a trilignan, a class of polyphenols formed from the dimerization of three phenylpropanoid units. The systematic IUPAC name and a 2D representation of its complex structure are presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 147663-91-0 | |

| Molecular Formula | C₅₄H₅₀O₈ | |

| Molecular Weight | 827.0 g/mol | |

| Class | Trilignan |

Note: Further quantitative data such as melting point, solubility, and optical rotation require access to the primary literature.

Stereochemistry

The stereochemistry of this compound is a critical aspect of its chemical identity and biological activity. As a complex natural product, it possesses multiple chiral centers, the specific spatial arrangement of which defines its unique three-dimensional structure. The absolute configuration of these stereocenters is crucial for its interaction with biological targets.

Detailed information on the absolute configuration (R/S notation) of each chiral center is pending access to the primary structure elucidation paper by Fukuyama et al. or subsequent crystallographic studies.

Experimental Protocols

Isolation of this compound

The isolation of this compound from its natural source, typically the bark of Magnolia officinalis, involves a multi-step extraction and purification process. While the specific protocol for this compound is detailed in its primary literature, a general workflow can be inferred from established methods for isolating lignans (B1203133) from Magnolia species.

Diagram 1: General Workflow for Lignan Isolation

Caption: Generalized workflow for the isolation and purification of lignans from plant material.

Methodology:

-

Extraction: The dried and powdered plant material is subjected to extraction with a suitable organic solvent, such as ethanol or methanol, to isolate a wide range of compounds.

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., water and ethyl acetate) to separate compounds based on their solubility.

-

Chromatography: The fraction containing the lignans is subjected to various chromatographic techniques, such as column chromatography on silica gel or Sephadex, to achieve further separation.

-

Final Purification: Final purification to obtain this compound in high purity is typically achieved using high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC).

Structure Elucidation

The determination of this compound's complex structure relies on a combination of spectroscopic techniques.

Diagram 2: Spectroscopic Techniques for Structure Elucidation

Caption: Key spectroscopic methods for determining the chemical structure of natural products.

Methodologies:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of this compound, confirming its molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR (¹H and ¹³C): Provides information about the chemical environment of individual protons and carbon atoms in the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish the connectivity between atoms, allowing for the assembly of the molecular framework and elucidation of the relative stereochemistry.

-

-

X-ray Crystallography: If a suitable single crystal of this compound can be obtained, X-ray crystallography provides the most definitive evidence for its three-dimensional structure and absolute stereochemistry.

Specific ¹H and ¹³C NMR data for this compound will be added upon accessing the primary literature.

Signaling Pathways and Biological Activity

This compound has been identified as a potent inhibitor of 5-lipoxygenase (5-LOX). This enzyme is a key player in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. By inhibiting 5-LOX, this compound can modulate inflammatory responses.

Diagram 3: Simplified 5-Lipoxygenase Signaling Pathway

Caption: Inhibition of the 5-LOX pathway by this compound.

Experimental Protocol: 5-Lipoxygenase Inhibition Assay

The inhibitory activity of this compound against 5-LOX can be determined using a spectrophotometric assay.

Methodology:

-

Enzyme Preparation: A solution of purified 5-lipoxygenase enzyme is prepared in a suitable buffer.

-

Incubation: The enzyme is pre-incubated with various concentrations of this compound (or a vehicle control) for a defined period.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

Detection: The formation of the product, which absorbs light at a specific wavelength, is monitored over time using a spectrophotometer.

-

Data Analysis: The rate of the reaction is calculated for each concentration of this compound. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the reaction rate against the inhibitor concentration.

Conclusion

This compound is a structurally complex trilignan with significant potential as a 5-lipoxygenase inhibitor. This guide has outlined its fundamental chemical properties and the experimental approaches required for its isolation and characterization. Further research, including the full elucidation of its absolute stereochemistry and in-depth biological studies, will be crucial for its development as a potential therapeutic agent.

The Biosynthetic Pathway of Magnolianin in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnolianin, a bioactive neolignan found in plants of the Magnolia genus, has garnered significant interest for its diverse pharmacological properties. Understanding its biosynthesis is crucial for metabolic engineering and synthetic biology approaches aimed at enhancing its production. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, with a focus on its core aglycone, magnolol (B1675913). It details the precursor molecules, key enzymatic steps, and relevant quantitative data from published research. Furthermore, this guide outlines the experimental protocols used to elucidate this pathway and includes visualizations of the core biosynthetic route and associated experimental workflows.

Introduction

This compound and its aglycone form, magnolol, are prominent members of the lignan (B3055560) family of phytochemicals, known for their antioxidative, anti-inflammatory, and neuroprotective activities. The biosynthetic origin of these molecules lies in the general phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites in plants. This guide synthesizes current research to present a detailed account of the enzymatic transformations leading to the formation of magnolol and its potential subsequent glycosylation to form this compound.

The Biosynthetic Pathway of Magnolol

The biosynthesis of magnolol is proposed to be a multi-step process that begins with the amino acid tyrosine and proceeds through the monolignol pathway to generate the key precursor, chavicol. Two molecules of chavicol are then oxidatively coupled to form magnolol.[1][2] The stereochemistry of this coupling is likely controlled by dirigent proteins (DIRs).

The key enzymatic steps are:

-

Conversion of Tyrosine to p-Coumaryl Alcohol: This part of the pathway involves a series of enzymes that are central to phenylpropanoid metabolism.

-

Tyrosine Ammonia-Lyase (TAL): Catalyzes the deamination of tyrosine to p-coumaric acid.

-

4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA.

-

Cinnamoyl-CoA Reductase (CCR): Reduces p-coumaroyl-CoA to p-coumaraldehyde (B1217632).

-

Alcohol Dehydrogenase (ADH): Reduces p-coumaraldehyde to p-coumaryl alcohol.[1]

-

-

Formation of Chavicol:

-

Coniferyl Alcohol Acetyltransferase (CAAT): Acetylates p-coumaryl alcohol.

-

Allylphenol Synthases (APS): Catalyzes the formation of chavicol from the acetylated precursor.[1]

-

-

Dimerization of Chavicol to Magnolol:

-

Laccases (LACs): These copper-containing oxidoreductases catalyze the oxidative coupling of two chavicol molecules to form magnolol.

-

Dirigent Proteins (DIRs): These proteins are proposed to guide the stereospecific coupling of the chavicol radicals generated by laccases, leading to the specific isomeric form of magnolol.

-

Diagram of the Proposed Biosynthetic Pathway of Magnolol

Caption: Proposed biosynthetic pathway of magnolol from tyrosine.

From Magnolol to this compound: The Role of Glycosylation

While "this compound" is often used to refer to magnolol, it can also denote glycosylated forms of magnolol. Glycosylation is a common modification of secondary metabolites in plants, which can alter their solubility, stability, and biological activity. The attachment of sugar moieties to magnolol is catalyzed by UDP-dependent glycosyltransferases (UGTs).

The general reaction is as follows:

Magnolol + UDP-Sugar --(UGT)--> Magnolol-Glycoside (this compound) + UDP

The specific UGTs responsible for the glycosylation of magnolol in Magnolia species are yet to be fully characterized. However, the identification and characterization of such enzymes would be a significant step towards the controlled production of specific this compound glycosides.

Quantitative Data on Magnolol Biosynthesis

The following tables summarize quantitative data from in vitro studies on the enzymatic synthesis of magnolol.

Table 1: Optimal Reaction Conditions for Magnolol Synthesis by MoLAC14

| Parameter | Optimal Value | Magnolol Yield (mg/L) | Reference |

| Substrate (Chavicol) Concentration | 1 g/L | ~50 | |

| Reaction Time | 18 h | 50 | |

| Temperature | 60 °C | 120.3 | |

| pH | 7.5 | Not specified | |

| Copper Ion (Cu²⁺) Concentration | 1 mM | Not specified |

Table 2: Enhancement of Magnolol Production through Mutational Analysis of MoLAC14

| Mutant | Magnolol Yield (mg/L) | % Activity Improvement over Wild-Type | Reference |

| L532A | 22.26 | 74.44 | |

| W538A | 18.3 | 43.38 | |

| G187A | 16.99 | 33.12 | |

| E345P, G377P, H347F, E346C, E346F | Not specified | Enhanced thermal stability |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of this compound biosynthesis.

Transcriptome Analysis for Gene Discovery

-

Objective: To identify candidate genes involved in the biosynthesis of magnolol.

-

Methodology:

-

RNA Extraction: Total RNA is extracted from various tissues of Magnolia officinalis (e.g., leaves, bark, roots) using a standard protocol like the TRIzol method, followed by purification.

-

Library Preparation and Sequencing: RNA quality is assessed, and cDNA libraries are prepared and sequenced using a high-throughput sequencing platform (e.g., Illumina).

-

De Novo Assembly and Annotation: The sequencing reads are assembled into transcripts, which are then annotated by comparing their sequences against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG) to predict their functions.

-

Differential Gene Expression Analysis: The expression levels of transcripts across different tissues are compared to identify genes that are highly expressed in tissues known to accumulate magnolol.

-

In Vitro Enzyme Assay for Laccase Activity

-

Objective: To functionally characterize the catalytic activity of candidate laccase enzymes in the synthesis of magnolol from chavicol.

-

Methodology:

-

Gene Cloning and Protein Expression: The coding sequence of a candidate laccase gene (e.g., MoLAC14) is cloned into an expression vector and expressed in a suitable host system (e.g., E. coli or yeast). The recombinant protein is then purified.

-

Enzyme Reaction: The purified laccase is incubated with the substrate chavicol in a reaction buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.5) containing a copper (II) ion cofactor.

-

Reaction Optimization: The effects of substrate concentration, reaction time, temperature, and pH on the enzyme's activity are systematically evaluated to determine the optimal reaction conditions.

-

Product Analysis: The reaction products are extracted and analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the amount of magnolol produced.

-

Diagram of a Typical Experimental Workflow for Enzyme Characterization

Caption: Experimental workflow for laccase gene cloning and functional characterization.

Conclusion and Future Perspectives

The elucidation of the this compound (magnolol) biosynthetic pathway has provided a solid foundation for the metabolic engineering of its production. The identification of key enzymes, particularly the laccases involved in the final dimerization step, opens up avenues for enhancing yields through the overexpression of these genes in plants or microbial hosts. Future research should focus on the definitive identification of all the enzymes in the pathway, including the specific UGTs responsible for glycosylation, and the regulatory networks that control the expression of these biosynthetic genes. Such knowledge will be invaluable for the sustainable production of this pharmacologically important molecule for its application in drug development and other industries.

References

Magnolianin: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnolianin, a bioactive lignan (B3055560) found predominantly within the Magnolia genus, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the natural sources and distribution of this compound in various Magnolia species. It presents a compilation of quantitative data on its concentration in different plant tissues, details established experimental protocols for its extraction and quantification, and elucidates its interaction with key cellular signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in drug development and natural product chemistry.

Introduction to this compound

This compound, also known as magnolin, is a furofuran lignan with the chemical formula C₂₃H₂₈O₇. It is recognized for a range of biological activities, including anti-inflammatory, antioxidant, and potential anticancer effects. Its presence is a characteristic feature of many species within the Magnoliaceae family, a primitive lineage of flowering plants with a disjunct distribution across Asia and the Americas. The concentration and distribution of this compound can vary significantly between different Magnolia species and even within different tissues of the same plant, making a detailed understanding of its natural sources crucial for research and potential therapeutic applications.

Natural Sources and Distribution of this compound

This compound has been identified and quantified in various species of the Magnolia genus. The primary sources of this compound are the flower buds, bark, and leaves. The following table summarizes the available quantitative data on this compound content in different Magnolia species and plant parts. It is important to note that the concentration of this compound can be influenced by factors such as geographical location, harvest time, and the specific analytical methods employed.

| Magnolia Species | Plant Part | This compound Content (% of dry weight) | Reference |

| Magnolia biondii | Flower Buds | 0.61% - 1.08% | [1] |

| Magnolia denudata | Flower Buds | 0.01% - 0.04% | [1] |

| Magnolia liliiflora | Flower Buds | Not explicitly quantified, but present | [1] |

| Magnolia champaca | Bark | Trace amounts of related lignans (B1203133) | [2] |

| Magnolia champaca | Flowers | Trace amounts of related lignans | [2] |

| Magnolia grandiflora | Bark | Trace amounts of related lignans | [2] |

| Magnolia grandiflora | Flowers | Trace amounts of related lignans | [2] |

| Magnolia officinalis | Bark | Significant amounts of related lignans (magnolol and honokiol) | [2] |

| Magnolia officinalis | Flowers | Significant amounts of related lignans (magnolol and honokiol) | [2] |

Note: Data for M. champaca, M. grandiflora, and M. officinalis refers to the presence of lignans as a class, with specific quantification of magnolol (B1675913) and honokiol, which are structurally related to this compound. Direct quantitative data for this compound in these species and in other plant parts like wood, seeds, and roots is limited in the currently available literature.

Experimental Protocols

The accurate extraction and quantification of this compound are critical for research and quality control. The following protocols are based on established methodologies cited in the scientific literature.

Extraction of this compound from Plant Material

This protocol describes a general method for the extraction of this compound from dried and powdered plant material, optimized for flower buds.

Workflow for this compound Extraction

Caption: Workflow for the extraction of this compound from plant material.

Methodology:

-

Sample Preparation: Dry the plant material (e.g., Magnolia flower buds) and grind it into a fine powder to increase the surface area for extraction.

-

Extraction:

-

Weigh approximately 2 g of the powdered plant material.

-

Add 10 mL of methanol to the powder in a suitable vessel.

-

Perform ultrasonic-assisted extraction for 3 hours. This technique uses sound waves to facilitate the release of the target compound from the plant matrix.

-

-

Concentration:

-

Filter the resulting extract to remove solid plant debris.

-

The filtrate can then be concentrated if necessary, depending on the requirements of the subsequent analysis. A final concentration equivalent to 0.1 g of the original raw material per mL of solvent is a common target.

-

Quantification of this compound by LC-MS

This protocol outlines a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantitative analysis of this compound.

Workflow for LC-MS Quantification of this compound

Caption: Workflow for the quantification of this compound using LC-MS.

Methodology:

-

Instrumentation: An Agilent 6545 Q-TOF Liquid Chromatography-Mass Spectrometry (LC-MS) system or a similar high-resolution mass spectrometer is recommended.

-

Chromatographic Conditions:

-

Column: Phenomenex Luna C18 (250 mm × 4.6 mm, 5 μm) or an equivalent reversed-phase column.

-

Mobile Phase: An isocratic mixture of 0.1% (v/v) formic acid in water and acetonitrile (B52724) (typically in a 70:30 v/v ratio).

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 3 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Quantification: Monitor the protonated molecular ion [M+H]⁺ of this compound at an m/z of 417.1912.

-

-

Data Analysis:

-

Identify the this compound peak in the chromatogram based on its retention time (e.g., approximately 15.26 min under the specified conditions) and accurate mass-to-charge ratio, confirmed by comparison with a pure this compound standard.

-

Integrate the peak area from the Extracted Ion Chromatogram (EIC) for the specified m/z.

-

Calculate the concentration of this compound in the sample by comparing its peak area to a calibration curve generated using an external standard of known concentration.

-

Signaling Pathways Modulated by this compound and Related Lignans

This compound and structurally similar lignans found in Magnolia species, such as magnolol, have been shown to modulate several key signaling pathways involved in cellular processes like proliferation, inflammation, and survival. Understanding these interactions is crucial for elucidating their mechanisms of action and therapeutic potential.

The Ras/ERKs/RSK2 Signaling Pathway

This compound has been identified as an inhibitor of the Ras/ERKs/RSK2 signaling axis, a critical pathway in cancer cell metastasis.

Ras/ERKs/RSK2 Signaling Pathway and Inhibition by this compound

Caption: this compound inhibits the Ras/ERKs/RSK2 signaling pathway by targeting ERK1/2.

This pathway is typically initiated by the binding of a growth factor to its receptor on the cell surface, leading to the activation of Ras. This triggers a phosphorylation cascade involving Raf, MEK, and finally ERK (Extracellular signal-Regulated Kinases). Activated ERK then phosphorylates and activates RSK2 (Ribosomal S6 Kinase 2), which in turn promotes the transcription of genes involved in cell proliferation and migration. This compound has been shown to directly inhibit the kinase activity of ERK1 and ERK2, thereby blocking the downstream signaling and its pro-proliferative and pro-migratory effects.

The NF-κB Signaling Pathway

The related lignan, magnolol, has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation.

NF-κB Signaling Pathway and Inhibition by Magnolol

Caption: Magnolol inhibits the NF-κB signaling pathway, a key regulator of inflammation.

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals, the IKK complex is activated and phosphorylates IκB, leading to its degradation. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Magnolol has been observed to inhibit the activation of the IKK complex, thereby preventing the degradation of IκB and keeping NF-κB in its inactive state in the cytoplasm.

The PI3K/Akt Signaling Pathway

Magnolol also influences the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

PI3K/Akt Signaling Pathway and Modulation by Magnolol

Caption: Magnolol can inhibit the PI3K/Akt signaling pathway, affecting cell survival.

The binding of growth factors to their receptors activates PI3K (Phosphoinositide 3-kinase), which then phosphorylates PIP2 to generate PIP3. PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a variety of downstream targets, leading to increased cell survival and proliferation. By inhibiting PI3K, magnolol can suppress the activation of Akt and its downstream pro-survival effects.

Conclusion

This compound is a promising bioactive compound with a well-defined presence in several Magnolia species. This guide has provided a consolidated overview of its natural distribution, with quantitative data highlighting the flower buds of Magnolia biondii as a particularly rich source. The detailed experimental protocols for extraction and quantification offer a practical resource for researchers. Furthermore, the elucidation of its inhibitory effects on the Ras/ERKs/RSK2 signaling pathway, along with the modulatory activities of related lignans on the NF-κB and PI3K/Akt pathways, provides a strong basis for further investigation into its therapeutic potential. Further research is warranted to expand the quantitative analysis of this compound across a broader range of Magnolia species and tissues to fully map its natural distribution and to further explore its mechanisms of action in various disease models.

References

A Technical Guide to the Preliminary Biological Activity Screening of Lignans from Magnolia Species

Executive Summary: Lignans (B1203133) and neolignans isolated from various Magnolia species, including the prominent compound Magnolol, have garnered significant scientific interest due to their diverse pharmacological properties. This document provides a comprehensive overview of the preliminary biological screening of these compounds, focusing on their anticancer, neuroprotective, antimicrobial, anti-inflammatory, and antioxidant activities. Detailed experimental methodologies for key assays are provided, along with summarized quantitative data from various studies. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear understanding of the mechanisms and processes involved. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to explore the therapeutic potential of these natural products.

Anticancer Activity

Lignans derived from Magnolia have demonstrated significant anticancer effects across numerous experimental models. Their mechanisms of action involve inhibiting the cell cycle, inducing apoptosis (programmed cell death), and preventing invasion and metastasis through the modulation of several key signaling pathways.[1]

Experimental Protocols

1.1.1 Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is fundamental for assessing the cytotoxic effects of Magnolianin on cancer cell lines.

-

Cell Seeding: Cancer cell lines (e.g., human ovarian adenocarcinoma OVCAR-3, hepatocellular carcinoma HepG2, cervical epithelioid carcinoma HeLa) are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and incubated for 24 hours to allow for attachment.[2]

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Magnolol) and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 48 hours).

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the cell viability and the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CD50).

1.1.2 Colony Formation Assay

This assay assesses the long-term effect of a compound on the ability of single cells to grow into colonies.

-

Cell Seeding: A low density of cancer cells (e.g., 500 cells/well for A375 and B16F10 melanoma cells) are seeded in 6-well plates.[3]

-

Treatment: After 24 hours, cells are treated with the test compound for 48 hours.[3]

-

Incubation & Maintenance: The treatment medium is replaced with fresh medium, and the cells are cultured for approximately two weeks, with the medium being refreshed every three days.[3]

-

Staining & Counting: Colonies are fixed with methanol (B129727) and stained with crystal violet. The number of colonies is then counted.

Data Presentation: Cytotoxicity

The cytotoxic properties of neolignans isolated from Magnolia officinalis were evaluated against several human cancer cell lines.

| Compound | Cell Line | CD50 (µg/mL)[2] |

| Piperitylmagnolol | OVCAR-3 | 3.3 |

| Magnolol | OVCAR-3 | 10.3 |

| Honokiol (B1673403) | OVCAR-3 | 8.2 |

| Piperitylmagnolol | HepG2 | 4.1 |

| Magnolol | HepG2 | 13.3 |

| Honokiol | HepG2 | 9.5 |

| Piperitylmagnolol | HeLa | 3.8 |

| Magnolol | HeLa | 12.1 |

| Honokiol | HeLa | 8.8 |

Visualization: Anticancer Mechanism

The following diagram illustrates the key mechanisms through which Magnolia-derived lignans exert their anticancer effects.

Caption: Anticancer mechanisms of this compound.

Neuroprotective Activity

Compounds from Magnolia have shown significant neuroprotective effects, particularly against glutamate-induced toxicity and beta-amyloid-induced cell death, which are implicated in neurodegenerative disorders like Alzheimer's disease.[4][5] The mechanisms include reducing reactive oxygen species (ROS) production, suppressing intracellular calcium elevation, and inhibiting caspase-3 activity.[5]

Experimental Protocol: Glutamate-Induced Toxicity Assay

This assay evaluates the ability of a compound to protect neuronal cells from excitotoxicity.

-

Cell Culture: Hippocampal neuronal HT22 cells are cultured in appropriate media.[4]

-

Treatment: Cells are pre-treated with various concentrations of the test compounds (e.g., Honokiol, Magnolol) for a set duration before inducing toxicity.[4]

-

Toxicity Induction: Glutamate (B1630785) (e.g., 5 mM) is added to the culture medium to induce neuronal cell death.[4]

-

Incubation: Cells are incubated with glutamate for a specified time (e.g., 8-12 hours).

-

Viability Assessment: Cell viability is measured using the MTT assay, as described previously, to quantify the protective effect of the compound.

Data Presentation: Neuroprotection Against Glutamate Toxicity

The protective effects of neolignans were tested against 5 mM glutamate-induced cell death in HT22 cells.

| Compound (Concentration) | Cell Viability (%)[4] |

| Control | 100.00 ± 10.15 |

| Glutamate (5 mM) | 16.98 ± 4.58 |

| Obovatol (10 µM) + Glutamate | 91.80 ± 1.70 |

| Honokiol (10 µM) + Glutamate | 93.59 ± 1.93 |

| Magnolol (50 µM) + Glutamate | 85.36 ± 7.40 |

Visualization: Neuroprotective Workflow

This diagram outlines the experimental workflow for assessing neuroprotective activity.

Caption: Workflow for neuroprotective activity assay.

Antimicrobial Activity

Phenolic constituents from Magnolia exhibit significant activity against Gram-positive bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), as well as fungi.[2][6]

Experimental Protocol: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

-

Inoculum Preparation: A standardized suspension of the target microorganism (e.g., MRSA, VRE) is prepared.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (microbe + medium) and negative (medium only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.[2]

-

MBC Determination: An aliquot from the wells showing no growth is sub-cultured onto agar (B569324) plates. The MBC is the lowest concentration that results in no microbial growth on the agar.[2]

Data Presentation: Antimicrobial Activity

The MICs of neolignans from Magnolia officinalis were determined against VRE and MRSA.

| Compound | Organism | MIC (µg/mL)[2] |

| Piperitylmagnolol | VRE | 6.25 |

| Magnolol | VRE | 25 |

| Honokiol | VRE | 12.5 |

| Piperitylmagnolol | MRSA | 6.25 |

| Magnolol | MRSA | 25 |

| Honokiol | MRSA | 12.5 |

Visualization: Synergy with Antibiotics

Magnolol can act synergistically with conventional antibiotics like oxacillin (B1211168) against resistant bacteria.

Caption: Synergistic action of Magnolol with Oxacillin.

Anti-inflammatory Activity

Magnolia extracts and their constituent lignans demonstrate potent anti-inflammatory properties by modulating key inflammatory pathways. They can suppress the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[7][8]

Experimental Protocol: Nitric Oxide (NO) Production Assay

This assay measures the inhibition of NO production in LPS-stimulated macrophages.

-

Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere.[7]

-

Treatment: Cells are treated with various concentrations of the test extract/compound for 1-2 hours.

-

Stimulation: Cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

-

Incubation: The plates are incubated for 24 hours.

-

NO Measurement: The amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm. A decrease in nitrite concentration indicates inhibition of NO synthase.

Visualization: Anti-inflammatory Signaling Pathway

The diagram below illustrates the inhibition of the NF-κB signaling pathway by Magnolia-derived compounds.

Caption: Inhibition of the NF-κB inflammatory pathway.

Antioxidant Activity

The antioxidant capacity of Magnolia extracts is a key aspect of their biological activity, contributing to their neuroprotective and anti-inflammatory effects. This activity is commonly evaluated using free radical scavenging assays.

Experimental Protocols

5.1.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Preparation: A fresh solution of DPPH in methanol is prepared.

-

Reaction: Various concentrations of the test extract are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of the solution is measured at ~517 nm. The scavenging activity is calculated based on the reduction in absorbance compared to a control.[9]

5.1.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

-

Radical Generation: The ABTS radical cation (ABTS•+) is produced by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark.[10]

-

Reaction: Various concentrations of the test extract are added to the ABTS•+ solution.[10]

-

Measurement: The absorbance is measured at 734 nm after a short incubation period. The percentage of inhibition is calculated.[10]

Data Presentation: Antioxidant Activity

The free radical scavenging activities of a Magnoliae Flos ethanol (B145695) extract (MFE) were measured.

| Assay | Concentration | Scavenging Activity (%)[8] |

| DPPH | 0.25 mg/mL | 16.62 |

| DPPH | 5.0 mg/mL | 75.17 |

| ABTS | 0.25 mg/mL | 38.54 |

| ABTS | 5.0 mg/mL | 92.91 |

The antioxidant activity of Magnolia biondii Pamp. extracts was evaluated by determining their IC50 values.

| Extract | DPPH IC50 (µg/mL)[3] | ABTS IC50 (µg/mL)[3] |

| Ethanol Extract | 88.14 | 100.22 |

| Water Extract | 115.77 | 458.27 |

Conclusion

The preliminary biological screening of lignans from Magnolia species, such as Magnolol and Honokiol, reveals a broad spectrum of therapeutic potential. Their robust anticancer, neuroprotective, antimicrobial, anti-inflammatory, and antioxidant activities, demonstrated through a variety of in vitro assays, establish them as promising lead molecules for drug development. The data presented in this guide underscore the importance of continued research to further elucidate their mechanisms of action and to translate these findings into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Antimicrobial and cytotoxic activities of neolignans from Magnolia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Neuroprotective effects of neolignans isolated from Magnoliae Cortex against glutamate-induced apoptotic stimuli in HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective effect of honokiol and magnolol, compounds from Magnolia officinalis, on beta-amyloid-induced toxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity of phenolic constituents of Magnolia grandiflora L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anti-Inflammatory and Antioxidant in Vitro Activities of Magnoliae Flos Ethanol Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of melanogenesis and antioxidant properties of Magnolia grandiflora L. flower extract - PMC [pmc.ncbi.nlm.nih.gov]

The Ethnobotanical Landscape of Magnolianin: A Technical Guide for Scientific Discovery

An in-depth exploration of the traditional uses, pharmacological activities, and molecular mechanisms of plants containing the bioactive lignan (B3055560), Magnolianin.

Introduction

For centuries, various species of the Magnolia genus have been cornerstones of traditional medicine systems across Asia and North America.[1] The bark, flower buds, and leaves of these ancient flowering plants have been utilized to treat a wide array of ailments, from anxiety and depression to respiratory and inflammatory conditions.[2][3] Modern phytochemical research has identified a class of bioactive compounds known as lignans (B1203133) as being major contributors to the therapeutic effects of Magnolia extracts. While magnolol (B1675913) and honokiol (B1673403) are the most extensively studied of these lignans, another compound, this compound (also referred to as magnolin), is emerging as a molecule of significant interest for its diverse pharmacological activities.[1] This technical guide provides a comprehensive overview of the ethnobotanical uses of this compound-containing plants, alongside a detailed examination of its quantified biological activities, the experimental protocols used for its study, and the signaling pathways it modulates. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this promising natural product.

Ethnobotanical Uses of this compound-Containing Plants

This compound has been identified in several Magnolia species, most notably in the flower buds (Magnoliae flos), a common ingredient in traditional Chinese medicine. The primary species known to contain this compound include:

-

Magnolia biondii

-

Magnolia denudata

-

Magnolia liliiflora

-

Magnolia fargesii

Traditionally, the flower buds of these species have been used to alleviate nasal congestion, sinus headaches, and other respiratory issues.[4] The ethnobotanical applications, however, extend to a broader range of conditions, reflecting the complex pharmacology of the constituent compounds.

| Plant Species | Common Name / Traditional Name | Part(s) Used | Traditional Ethnobotanical Uses |

| Magnolia biondii | Biond Magnolia / Xin Yi | Flower Buds | Treatment of nasal congestion, sinusitis, allergic rhinitis, and headaches. |

| Magnolia denudata | Yulan Magnolia / Xin Yi | Flower Buds | Used for respiratory ailments including nasal congestion and sinus problems. |

| Magnolia liliiflora | Mulan Magnolia / Xin Yi | Flower Buds | Traditionally used for nasal congestion and respiratory inflammation. |

| Magnolia fargesii | Farges' Magnolia | Flower Buds | Employed in traditional medicine for its anti-inflammatory properties. |

Quantitative Analysis of Biological Activities

While research on this compound is not as extensive as that for magnolol and honokiol, several studies have begun to quantify its biological effects. The primary area of investigation has been its anti-inflammatory and cytotoxic activities.

Anti-Inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties. One study on lignans isolated from the flower buds of Magnolia fargesii investigated their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-activated microglial cells. While a specific IC50 value for this compound was not provided in the abstract, the study identified it as an active inhibitor of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production.

| Bioassay | Cell Line | Test Compound(s) | Endpoint | Result |

| Nitric Oxide (NO) Production Inhibition | LPS-activated microglia | (+)-Magnolin | Inhibition of NO production | Active inhibitor (Specific IC50 not provided) |

| Prostaglandin E2 (PGE2) Production Inhibition | LPS-activated microglia | (+)-Magnolin | Inhibition of PGE2 production | Active inhibitor (Specific IC50 not provided) |

| TNF-α Production Inhibition | LPS-stimulated murine macrophage (RAW264.7) | Eudesmin, Magnolin, Lirioresinol-B dimethylether | Inhibition of TNF-α production | All three lignans showed inhibitory effects. Eudesmin was the most potent with an IC50 of 51 µM. |

Quantification in Plant Material

The concentration of this compound can vary between different Magnolia species and is influenced by factors such as the time of harvest. A study quantifying this compound in the flower buds of three Magnolia species provides valuable data for sourcing and standardization.

| Plant Species | Plant Part | This compound Content (Time Point 1) | This compound Content (Time Point 2) |

| Magnolia biondii | Flower Buds | Data not specified | Data not specified |

| Magnolia denudata | Flower Buds | Data not specified | Data not specified |

| Magnolia liliiflora | Flower Buds | Data not specified | Data not specified |

(Note: Specific quantitative data from the full text of the referenced study is required to populate this table.)

Experimental Protocols

A critical component of advancing research is the ability to replicate and build upon previous findings. This section outlines the general methodologies employed in the study of this compound's biological activities.

Extraction and Isolation of this compound from Magnoliae Flos

A common procedure for obtaining this compound for experimental use involves solvent extraction followed by chromatographic separation.

Workflow for this compound Isolation

Caption: General workflow for the extraction and isolation of this compound.

Anti-Inflammatory Assays

Inhibition of Nitric Oxide (NO) Production in Macrophages

-

Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1 hour).

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell cultures.

-

Incubation: The cells are incubated for a further period (e.g., 24 hours).

-

NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without this compound treatment, and the IC50 value is determined.

Workflow for NO Production Inhibition Assay

Caption: Experimental workflow for assessing NO production inhibition.

Signaling Pathways Modulated by this compound

Preliminary research suggests that this compound exerts its biological effects by modulating key intracellular signaling pathways, particularly those involved in inflammation and cellular stress responses.

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

The p38 MAPK pathway is a critical regulator of inflammatory responses. Studies on lignans from Magnolia species have indicated that these compounds can influence this pathway. While direct and detailed evidence for this compound is still emerging, it is hypothesized to interfere with the phosphorylation cascade of the p38 MAPK pathway, thereby reducing the expression of downstream inflammatory mediators.

Hypothesized Inhibition of the p38 MAPK Pathway by this compound

Caption: Proposed mechanism of this compound's anti-inflammatory action via p38 MAPK.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is another central player in the inflammatory process. Research on related lignans from Magnolia suggests that they can inhibit the activation of NF-κB. This is typically achieved by preventing the degradation of the inhibitory protein IκBα, which in turn blocks the translocation of the p65 subunit of NF-κB to the nucleus, where it would otherwise activate the transcription of pro-inflammatory genes.

Postulated NF-κB Pathway Inhibition by this compound

Caption: Hypothetical model of NF-κB inhibition by this compound.

Conclusion and Future Directions

The ethnobotanical history of Magnolia species provides a strong foundation for the scientific investigation of their constituent compounds. This compound has emerged as a lignan with significant therapeutic potential, particularly in the realm of anti-inflammatory and immunomodulatory applications. The preliminary data on its biological activities and its interaction with key signaling pathways such as p38 MAPK and NF-κB are promising.

However, to fully realize the potential of this compound in drug development, further research is imperative. Future studies should focus on:

-

Comprehensive Bioactivity Profiling: Expanding the scope of biological testing to include a wider range of disease models.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Elucidating the specific chemical features of this compound that contribute to its activity.

-

In-depth Mechanistic Studies: Precisely mapping the molecular targets and signaling cascades affected by this compound.

-

Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and safety of this compound in preclinical models.

-

Standardization of Botanical Preparations: Establishing robust methods for the quantification of this compound in Magnolia extracts to ensure consistency and efficacy.

By addressing these research gaps, the scientific community can build upon the rich ethnobotanical heritage of Magnolia and potentially develop novel therapeutics based on the unique properties of this compound.

References

In Silico Prediction of Magnolin Bioactivity: A Technical Guide

Introduction

Magnolin is a bioactive lignan (B3055560) found in various plants of the Magnolia genus.[1] It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] In modern drug discovery, in silico computational methods are indispensable for accelerating the identification of potential therapeutic agents by predicting their efficacy, safety, and mechanisms of action before extensive experimental testing.[3] This technical guide provides a comprehensive framework for the in silico prediction of Magnolin's bioactivity, detailing a workflow from target identification to pharmacokinetic profiling. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to explore the therapeutic potential of natural compounds. The methodologies outlined herein are designed to provide a robust preliminary assessment, guiding subsequent in vitro and in vivo validation studies.[4]

In Silico Bioactivity Prediction: A Step-by-Step Workflow

The computational prediction of a compound's bioactivity involves a multi-step process that integrates various bioinformatics and cheminformatics tools. This workflow aims to identify potential molecular targets, evaluate the strength of interaction, predict pharmacokinetic properties, and elucidate the biological pathways involved.

References

- 1. Anticancer Potentials of the Lignan Magnolin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The multifunctional antioxidant ingredient you wouldn’t expect: Magnolia - HAP BodyBrainSkin [hapbodybrainskin.com]

- 3. In Silico Validation of AI-Assisted Drugs in Healthcare - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

Toxicological Profile of Crude Magnolia Extracts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes available toxicological data on crude Magnolia extracts. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive safety assessment or professional medical advice. The toxicological profile of a specific Magnolia extract can vary depending on the species of Magnolia, the part of the plant used, the extraction method, and the concentration of its various constituents.

Executive Summary

Crude extracts of Magnolia officinalis bark, primarily containing the bioactive lignans (B1203133) magnolol (B1675913) and honokiol (B1673403), have a well-documented history of use in traditional medicine. This guide provides a comprehensive overview of the available toxicological data for these extracts. Notably, there is a significant lack of specific toxicological information for the trilignan Magnolianin . The majority of safety and toxicity studies have been conducted on extracts standardized for their magnolol and honokiol content.

Based on the available scientific literature, Magnolia Bark Extract (MBE) exhibits low acute oral toxicity. Sub-chronic studies in rodent models have established a No-Observed-Adverse-Effect Level (NOAEL), and a battery of genotoxicity tests have indicated no mutagenic or genotoxic potential. This document collates the quantitative data from key studies, details the experimental methodologies employed, and visualizes relevant biological pathways and experimental workflows.

General Toxicological Profile

Magnolia bark extracts are generally considered to have a low toxicity profile based on available studies. The primary focus of toxicological evaluation has been on extracts rich in magnolol and honokiol.

Acute Toxicity

Studies on the acute oral toxicity of Magnolia Bark Extract (MBE) in rodents indicate a very low level of toxicity. The median lethal dose (LD50) has been found to be greater than 50 g/kg of body weight in rats, classifying it as practically non-toxic via the oral route.[1]

Sub-chronic Toxicity

Sub-chronic toxicity has been evaluated in 21-day and 90-day studies in rats. In these studies, dietary administration of MBE did not result in any treatment-related adverse effects on clinical observations, body weight, food consumption, hematology, clinical chemistry, or organ weights at the doses tested.[1][2]

Genotoxicity and Mutagenicity

A comprehensive set of genotoxicity studies has been conducted on MBE, and the results consistently indicate a lack of mutagenic and genotoxic potential. These studies are crucial for assessing the potential of a substance to cause genetic mutations or chromosomal damage.

Reproductive and Developmental Toxicity

Currently, there is limited specific data available from dedicated reproductive and developmental toxicity studies on crude Magnolia extracts containing this compound.

Carcinogenicity

Long-term carcinogenicity studies on Magnolia extracts are not extensively available in the public domain.

Immunotoxicity

Detailed immunotoxicity studies on crude Magnolia extracts are limited. However, some studies on individual constituents like magnolol and honokiol suggest they may possess immunomodulatory properties.

Quantitative Toxicological Data

The following tables summarize the key quantitative data from toxicological studies on Magnolia Bark Extract.

Table 1: Acute and Sub-chronic Oral Toxicity of Magnolia Bark Extract

| Study Type | Species | Duration | Route of Administration | Key Findings | Reference |

| Acute Toxicity | Rat | Single Dose | Oral | LD50 > 50 g/kg body weight | [1] |

| Sub-chronic Toxicity | Rat | 21 days | Dietary | No treatment-related effects up to 480 mg/kg bw/day | [1][2] |

| Sub-chronic Toxicity | Rat | 90 days | Dietary | NOAEL > 240 mg/kg bw/day | [1][2][3] |

Table 2: Genotoxicity Profile of Magnolia Bark Extract

| Assay | Test System | Concentration/Dose | Metabolic Activation (S9) | Result | Reference |

| Bacterial Reverse Mutation (Ames) Test | S. typhimurium (TA98, TA100, TA1535, TA1537) & E. coli (WP2 uvrA) | Up to 5000 µ g/plate | With and Without | Non-mutagenic | [4] |

| In Vivo Micronucleus Test | Mouse Bone Marrow | Up to 2500 mg/kg bw | N/A | Non-genotoxic | [1][4] |

| In Vitro Chromosomal Aberration Test | Chinese Hamster Ovary (CHO) cells | Not specified | With and Without | Non-clastogenic | [5] |

Experimental Protocols

Detailed methodologies for key toxicological studies are crucial for the interpretation and replication of results. The following sections outline the protocols for the 90-day sub-chronic oral toxicity study, the Ames test, and the in vivo micronucleus test, based on OECD guidelines and published studies on Magnolia Bark Extract.

90-Day Sub-chronic Oral Toxicity Study in Rodents (as per OECD 408)

This study is designed to characterize the toxicological profile of a substance following repeated oral administration over a 90-day period.

-

Test System: Typically, Sprague-Dawley rats are used, with an equal number of males and females in each group (at least 10 per sex per group).[6][7][8][9]

-

Dose Groups: A control group (vehicle only) and at least three dose levels of the test substance are used. For the published study on MBE, doses of 60, 120, and 240 mg/kg body weight/day were administered.[1][2]

-

Administration: The test substance is administered daily, seven days a week, typically mixed in the diet or via gavage.

-

Observations:

-

Clinical Signs: Daily observation for signs of toxicity.

-

Body Weight and Food/Water Consumption: Measured weekly.

-

Ophthalmology: Examination prior to the study and at termination.

-

Hematology and Clinical Chemistry: Blood samples are collected at termination for a comprehensive analysis of red and white blood cells, platelets, and various biochemical parameters.

-

Urinalysis: Conducted at termination.

-

-

Pathology:

-

Gross Necropsy: All animals are subjected to a full necropsy at the end of the study.

-

Organ Weights: Key organs are weighed.

-

Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower-dose groups may also be examined if treatment-related effects are observed in the high-dose group.

-

Bacterial Reverse Mutation (Ames) Test (as per OECD 471)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli.[10][11][12][13][14]

-

Test Strains: A set of bacterial strains is used to detect different types of mutations (frameshift and base-pair substitutions). Commonly used strains include S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.[4]

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver homogenate) to mimic mammalian metabolism.

-

Procedure (Plate Incorporation Method):

-

The test substance at various concentrations, the bacterial tester strain, and either the S9 mix or a buffer are mixed with molten top agar (B569324).

-

The mixture is poured onto minimal glucose agar plates.

-

The plates are incubated at 37°C for 48-72 hours.

-

The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

-

-

Evaluation Criteria: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible and statistically significant positive response for at least one concentration.

In Vivo Mammalian Erythrocyte Micronucleus Test (as per OECD 474)

This in vivo test assesses the genotoxic potential of a substance by detecting damage to the chromosomes or the mitotic apparatus of erythroblasts in the bone marrow of rodents.[15][16][17][18][19]

-

Test System: Typically, mice or rats are used.[15]

-

Dose Groups: A control group (vehicle only), a positive control group (a known genotoxic agent), and at least three dose levels of the test substance are used.

-

Administration: The test substance is usually administered once or twice via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Sample Collection: Bone marrow is collected from the femur at appropriate time points after treatment (e.g., 24 and 48 hours).

-

Slide Preparation and Analysis:

-

Bone marrow cells are flushed from the femurs, and smears are prepared on microscope slides.

-

The slides are stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

-

A minimum of 2000 polychromatic erythrocytes per animal are scored for the presence of micronuclei.

-

-

Evaluation Criteria: A substance is considered genotoxic if it causes a statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes. The ratio of polychromatic to normochromatic erythrocytes is also assessed as an indicator of cytotoxicity to the bone marrow.

Signaling Pathways and Mechanisms of Toxicity

While crude Magnolia extracts have a low toxicity profile, their bioactive constituents, magnolol and honokiol, are known to interact with several key signaling pathways. Understanding these interactions is crucial for predicting potential pharmacological and toxicological effects.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Magnolol and honokiol have been shown to inhibit the NF-κB signaling pathway, which plays a central role in inflammation and immune responses. This inhibition is a key mechanism behind the anti-inflammatory effects of Magnolia extracts.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Constituents of Magnolia extract can modulate various components of this pathway, including ERK, JNK, and p38 MAPK.

-

mTOR (mammalian Target of Rapamycin) Pathway: The mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Honokiol, in particular, has been reported to inhibit the mTOR pathway, which is a mechanism being explored for its potential anti-cancer properties.[20]

Conclusion and Future Directions

The available toxicological data for crude Magnolia extracts, primarily those rich in magnolol and honokiol, indicate a low order of toxicity following oral administration. These extracts have not been found to be mutagenic or genotoxic in a standard battery of tests. The established NOAEL from a 90-day rat study provides a valuable reference for safety assessments.

However, a significant data gap exists concerning the toxicological profile of This compound . Future research should aim to isolate this compound and conduct a comprehensive toxicological evaluation, including acute and repeated-dose toxicity studies, as well as genotoxicity assays. Furthermore, dedicated studies on the reproductive and developmental toxicity and long-term carcinogenicity of well-characterized Magnolia extracts would provide a more complete safety profile. For drug development professionals, understanding the specific phytochemical composition of any Magnolia extract under consideration is paramount for an accurate risk assessment.

References

- 1. daneshyari.com [daneshyari.com]

- 2. Evaluation of short-term and subchronic toxicity of magnolia bark extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safety and Toxicology of Magnolol and Honokiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of the in vitro and in vivo genotoxicity of magnolia bark extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]

- 7. oecd.org [oecd.org]

- 8. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]

- 9. oecd.org [oecd.org]

- 10. nib.si [nib.si]

- 11. biosafe.fi [biosafe.fi]

- 12. vivotecnia.com [vivotecnia.com]

- 13. enamine.net [enamine.net]

- 14. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. nucro-technics.com [nucro-technics.com]

- 16. oecd.org [oecd.org]

- 17. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]

- 18. oecd.org [oecd.org]

- 19. catalog.labcorp.com [catalog.labcorp.com]

- 20. Biological activity and toxicity of the Chinese herb Magnolia officinalis Rehder & E. Wilson (Houpo) and its constituents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Bioactive Lignans from Magnolia Bark

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnolia bark, a staple in traditional Chinese medicine, is a rich source of bioactive lignans (B1203133), primarily Magnolol (B1675913) and Honokiol. These compounds have garnered significant scientific interest due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, anxiolytic, and neuroprotective effects. More recently, another lignan (B3055560), Magnolin, has been investigated for its potential anticancer properties. This document provides detailed application notes and standardized protocols for the extraction of these valuable compounds from Magnolia officinalis bark, intended for research, and drug development purposes.

Bioactive Compounds of Interest

The primary lignans targeted for extraction from Magnolia bark are:

-

Magnolol: A polyphenolic compound known for its potent antioxidant and anti-inflammatory properties. It has been shown to modulate several signaling pathways, including NF-κB and MAPK.

-

Honokiol: An isomer of magnolol, it also exhibits strong antioxidant and anti-inflammatory effects and has been studied for its neuroprotective and anxiolytic potential.

-

Magnolin: A lignan that has demonstrated anticancer activity by modulating signaling pathways such as ERKs/RSK2 and PI3K/AKT/mTOR.

Extraction Protocols

Several methods have been established for the extraction of lignans from Magnolia bark. The choice of method depends on the desired purity, yield, and available equipment. Below are detailed protocols for common extraction techniques.

Protocol 1: Ethanol (B145695) Reflux Extraction

This is a widely used method for obtaining a broad spectrum of lignans.

Materials and Equipment:

-

Dried and powdered Magnolia officinalis bark (20-40 mesh)

-

90% Ethanol

-

Reflux apparatus (round-bottom flask, condenser, heating mantle)

-

Filtration system (e.g., Buchner funnel with filter paper)

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

Extraction:

-

Place 100 g of powdered Magnolia bark into a 2 L round-bottom flask.

-

Add 1.2 L of 90% ethanol (12:1 solvent-to-solid ratio).

-

Heat the mixture to reflux at 75-85°C and maintain for 2 hours.

-

Allow the mixture to cool and then filter to separate the extract from the solid residue.

-

Repeat the extraction process on the residue three more times with decreasing solvent volumes: 1 L (10:1), 800 mL (8:1), and 600 mL (6:1) of 90% ethanol.

-

-

Concentration:

-

Combine all the filtrates.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature of 50-60°C until the ethanol is completely removed.

-

-

Drying:

-

Dry the resulting concentrate in a vacuum oven at 50-60°C to obtain the crude extract.

-

Protocol 2: Alkaline Extraction Method

This method is particularly effective for the differential extraction of magnolol and honokiol.

Materials and Equipment:

-

Dried and powdered Magnolia officinalis bark

-

Sodium hydroxide (B78521) (NaOH) solution (0.1-0.8 wt%)

-

Hydrochloric acid (HCl) for pH adjustment

-

Centrifuge

-

Filtration apparatus

Procedure:

-

Alkaline Leaching:

-

Mix 100 g of powdered Magnolia bark with 600-1500 mL of 0.1-0.8 wt% NaOH solution.

-

Stir the mixture for 2-3 hours at room temperature.

-

Filter the mixture to obtain the alkaline extract.

-

-

Acid Precipitation:

-

Adjust the pH of the alkaline extract to 2-3 using hydrochloric acid to precipitate the lignans.

-

Allow the precipitate to stand and then separate it by filtration.

-

-

Purification (for separating Magnolol and Honokiol):

-

The precipitate can be further purified and the individual compounds separated using chromatographic techniques such as column chromatography with a polyamide resin.

-

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the extraction of lignans from Magnolia bark using various methods.

| Extraction Method | Solvent | Solvent:Solid Ratio (v/w) | Temperature (°C) | Extraction Time (h) | Typical Yield of Total Lignans (%) |

| Ethanol Reflux | 90% Ethanol | 12:1, 10:1, 8:1, 6:1 (sequential) | 75-85 | 2 (per extraction) | 5-10 |

| Alkaline Extraction | 0.1-0.8% NaOH | 6:1 to 15:1 | Room Temperature | 2-3 | 4-8 |

| Compound | Concentration in M. officinalis Bark (mg/g of dry weight) |

| Magnolol | 7.021 - 97.093[1] |

| Honokiol | Varies, often found in similar concentrations to magnolol |

| Lignans (total) | 150.071 - 374.902[1] |